
4,5-di-epi-Cladospolide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-di-epi-Cladospolide B is a natural product found in Cladosporium tenuissimum with data available.
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
- Synthesis Techniques : Research on 4,5-di-epi-Cladospolide B primarily focuses on its synthesis and the determination of its stereochemistry. For instance, Sharma, Reddy, and Reddy (2006) reported the synthesis of iso-cladospolide-B, cladospolide-B, and cladospolide-C with specific stereogenic configurations using methods like Evans aldol condensation and Jacobsen’s method (Sharma, G., Reddy, K. L., & Reddy, J. J., 2006).
- Asymmetric Synthesis : Wang et al. (2008) described an enantioselective synthesis of (-)-cladospolide B, highlighting key steps like Sharpless asymmetric dihydroxylation, Mitsunobu esterification, and ring-closing metathesis (Wang, W., Zhang, J., He, J., Tang, S., Wang, X., She, X., & Pan, X.-F., 2008).
Biological Activities
- Biological Evaluation in Cancer Research : Reddy et al. (2012) achieved a total synthesis of iso-cladospolide B variants without protecting groups and tested their biological activities against various cancer cell lines for the first time, marking a significant step in understanding the compound's potential biomedical applications (Reddy, Ch. R., Rao, N. N., Sujitha, P., & Kumar, C., 2012).
Chemical Properties and Characterization
- Chemical Analysis and Structure Elucidation : Franck et al. (2001) provided a detailed synthetic pathway for iso-cladospolide B, contributing significantly to the understanding of its chemical structure and properties (Franck, X., Araujo, M., Jullian, J., Hocquemiller, R., & Figadère, B., 2001).
Impact on Plant Growth
- Plant Growth Retardant Activity : Fujii et al. (1995) discovered that cladospolide B inhibits the shoot elongation of rice seedlings without causing cell damage, suggesting a potential application in agricultural practices (Fujii, Y., Fukuda, A., Hamasaki, T., Ichimoto, I., & Nakajima, H., 1995).
Propiedades
Fórmula molecular |
C12H20O4 |
|---|---|
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
(3Z,5R,6R,12R)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one |
InChI |
InChI=1S/C12H20O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-11,13-14H,2-6H2,1H3/b8-7-/t9-,10-,11-/m1/s1 |
Clave InChI |
PLHJPQNLCWFPFY-GOCSDFOFSA-N |
SMILES isomérico |
C[C@@H]1CCCCC[C@H]([C@@H](/C=C\C(=O)O1)O)O |
SMILES canónico |
CC1CCCCCC(C(C=CC(=O)O1)O)O |
Sinónimos |
cladospolide C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



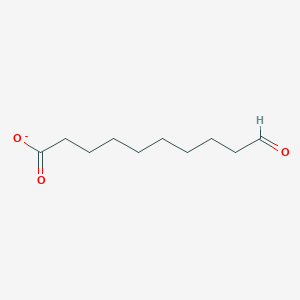
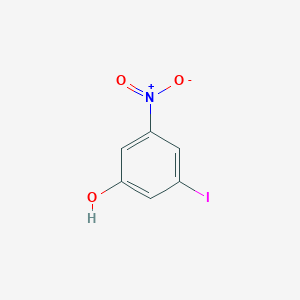
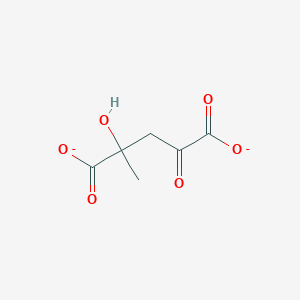
![(1S,9R,10R,16R)-16-methyl-4-[(1S,5R,9R,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-yl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1258236.png)
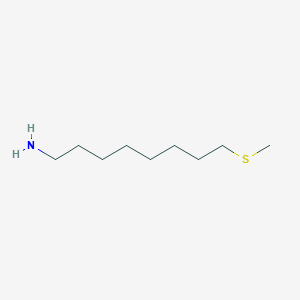

![3-(4-Chloro-phenyl)-8-methyl-2-(3-phenyl-[1,2,4]oxadiazol-5-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1258244.png)
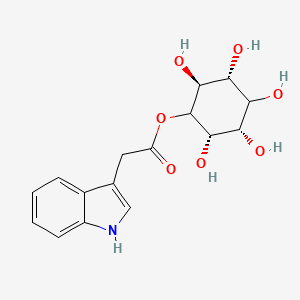
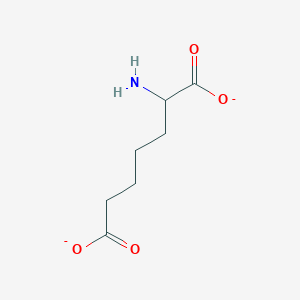
![(E)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B1258249.png)
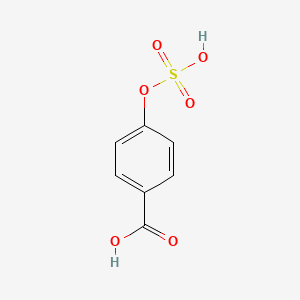

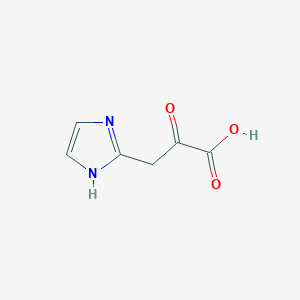
![2-[4-[(E)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B1258255.png)